molecular formula C18H16ClN3O2S2 B12126016 4-amino-N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12126016
M. Wt: 405.9 g/mol
InChI Key: QSVOMVOAROVVMQ-UHFFFAOYSA-N
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Description

4-amino-N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-chlorobenzylamine, 4-methoxybenzaldehyde, and thiourea. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring purity through various purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicine, such compounds are often explored for their potential as therapeutic agents. They may be tested for efficacy against various diseases and conditions.

Industry

Industrially, thiazole derivatives can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action for 4-amino-N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide would depend on its specific biological activity. Generally, thiazole derivatives interact with molecular targets such as enzymes, receptors, or DNA. They may inhibit or activate specific pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
  • N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Uniqueness

The uniqueness of 4-amino-N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C18H16ClN3O2S2

Molecular Weight

405.9 g/mol

IUPAC Name

4-amino-N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H16ClN3O2S2/c1-24-13-8-6-12(7-9-13)22-16(20)15(26-18(22)25)17(23)21-10-11-4-2-3-5-14(11)19/h2-9H,10,20H2,1H3,(H,21,23)

InChI Key

QSVOMVOAROVVMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3Cl)N

Origin of Product

United States

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